2,4-dimethyl-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole
Description
The compound 2,4-dimethyl-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole is a heterocyclic molecule featuring a complex polycyclic architecture. Its structure integrates a 1,3-thiazole core substituted at the 2- and 4-positions with methyl groups. The 5-position of the thiazole is linked via a carbonyl group to an octahydropyrrolo[3,4-c]pyrrole scaffold, which is further substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-10-17(27-12(3)19-10)18(26)24-8-13-6-23(7-14(13)9-24)16-5-4-15-21-20-11(2)25(15)22-16/h4-5,13-14H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZDFOAHZSMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethyl-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole (CAS Number: 2097859-05-5) represents a complex organic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.4 g/mol. The compound features multiple heterocyclic rings that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₂S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2097859-05-5 |
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may demonstrate activity against a range of bacteria and fungi due to its ability to disrupt microbial cell membranes.
- Enzyme Inhibition : Similar compounds have been noted for their potential to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 0.5 to 10 µM depending on the specific derivative tested.
-
Animal Models : In vivo studies involving mice demonstrated that administration of thiazole derivatives led to reduced tumor growth in xenograft models.
- Dosage : Compounds were administered at doses ranging from 10 mg/kg to 50 mg/kg.
- Results : Tumor size reduction was observed in treated groups compared to controls.
Structure-Activity Relationship (SAR)
The efficacy of this compound appears to be influenced by its structural components:
- The presence of the triazole and thiazole rings enhances binding affinity to target proteins.
- Modifications in the alkyl side chains significantly affect solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structural complexity distinguishes it from related heterocycles. Below is a comparative analysis of key analogues:
Physicochemical and Bioactive Properties
- Solubility and Stability: The target compound’s octahydropyrrolo[3,4-c]pyrrole moiety likely enhances solubility compared to fully aromatic systems (e.g., compound 6 in ).
- For example: Triazolo-thiadiazoles () showed predicted antifungal activity via molecular docking with 14-α-demethylase (PDB: 3LD6), suggesting the triazole moiety’s role in enzyme inhibition . Pyrrolo-thiazolo-pyrimidines () are often explored as kinase inhibitors due to their planar, aromatic frameworks . The target compound’s hybrid structure may combine these traits, but its unique pyrrolo-pyrrole linker could modulate target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
